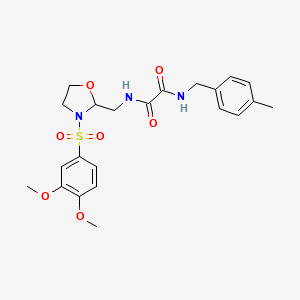

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-15-4-6-16(7-5-15)13-23-21(26)22(27)24-14-20-25(10-11-32-20)33(28,29)17-8-9-18(30-2)19(12-17)31-3/h4-9,12,20H,10-11,13-14H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYHNOPQYGDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound notable for its unique structural features, including an oxazolidine ring and various aromatic moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is , indicating a significant molecular weight and complexity. The presence of the sulfonyl group allows for potential interactions with biological targets, such as proteins and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O7S |

| Molecular Weight | 507.6 g/mol |

| CAS Number | 868983-27-1 |

| Solubility | Very soluble |

| Log P (octanol-water) | 1.54 |

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties relevant to enzyme modulation.

Biological Activity Studies

Research studies have focused on the compound's antibacterial and anticancer properties:

Antibacterial Activity

In vitro studies have demonstrated that oxazolidine derivatives exhibit significant antibacterial effects against various strains of bacteria. The sulfonamide moiety plays a crucial role in enhancing the compound's interaction with bacterial enzymes, leading to inhibition of bacterial growth.

Anticancer Activity

Preliminary studies indicate that this compound shows promise in inhibiting cancer cell proliferation. The mechanism may involve apoptosis induction through the modulation of specific signaling pathways.

Case Studies

-

Study on Antibacterial Properties :

- Objective : Evaluate the antibacterial efficacy against resistant strains.

- Method : Disc diffusion method was employed.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.

-

Study on Anticancer Effects :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : MTT assay was utilized to determine cell viability.

- Results : A dose-dependent decrease in cell viability was observed, suggesting potential as an anticancer agent.

Comparison with Similar Compounds

Research Findings and Implications

Q & A

Q. What are the critical steps in synthesizing N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step organic reactions, including sulfonylation of oxazolidine intermediates, followed by oxalamide coupling. Key steps:

- Sulfonylation : React 3,4-dimethoxyphenylsulfonyl chloride with oxazolidine under inert atmosphere (N₂/Ar) in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

- Oxalamide Formation : Couple the sulfonylated oxazolidine with 4-methylbenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature for 12–16 hours .

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor by TLC and HPLC .

- Optimization : Adjust catalyst loading (e.g., DMAP for acylation) and solvent polarity (acetonitrile vs. DMF) to improve yields (typically 50–70%) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify sulfonyl, oxazolidine, and oxalamide moieties. Key signals: sulfonyl protons (δ 3.8–4.2 ppm), oxazolidine methylene (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or methoxy groups) .

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect byproducts .

Q. What are the key structural features influencing this compound’s reactivity in biological systems?

- Methodological Answer :

- 3,4-Dimethoxyphenylsulfonyl Group : Enhances membrane permeability via lipophilic interactions; methoxy groups participate in hydrogen bonding with enzyme active sites (e.g., kinases) .

- Oxazolidine Ring : Conformational rigidity stabilizes interactions with hydrophobic protein pockets .

- Oxalamide Linker : Acts as a hydrogen-bond donor/acceptor, critical for target binding (e.g., protease inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Substituent Variation : Replace 3,4-dimethoxyphenyl with halogenated (e.g., 4-F, 3-Cl) or heteroaromatic (e.g., pyridyl) groups to modulate electron-withdrawing/donating effects .

- Oxazolidine Modifications : Introduce sp³-hybridized carbons (e.g., methyl groups) to restrict ring conformation and improve target selectivity .

- Biological Assays : Test analogs against panels of enzymes (e.g., soluble epoxide hydrolase, cytochrome P450s) using fluorogenic substrates or SPR binding assays .

Q. What computational strategies predict this compound’s molecular targets and off-target effects?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to model interactions with candidate targets (e.g., COX-2, EGFR). Focus on sulfonyl-oxazolidine interactions with catalytic lysine residues .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors at 3,4-methoxy positions) using MOE or Discovery Studio .

- Off-Target Profiling : Employ SwissTargetPrediction or ChEMBL databases to assess similarity to known inhibitors (e.g., sulfonamide antibiotics) .

Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition (e.g., sEH) using both fluorescence-based (e.g., CMNPC hydrolysis) and LC-MS quantification of substrate turnover .

- Cellular Context : Compare activity in immortalized (e.g., HEK293) vs. primary cells to assess membrane permeability differences .

- Metabolite Analysis : Use LC-QTOF to detect oxidative metabolites (e.g., demethylation at methoxy groups) that may alter potency .

Q. What strategies improve this compound’s pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Mask sulfonyl groups as tert-butyl esters to enhance oral bioavailability .

- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) on the 4-methylbenzyl moiety to reduce LogP from ~3.5 to 2.0–2.5, improving solubility .

- Plasma Stability : Incubate with human liver microsomes (HLMs) and use CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.